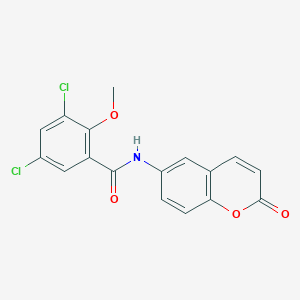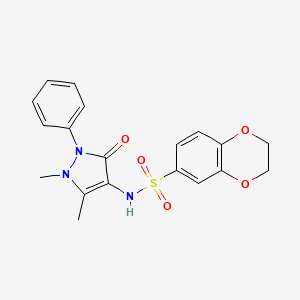![molecular formula C16H18ClN5O3S2 B3450378 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3450378.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide
Übersicht
Beschreibung
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H18ClN5O3S2 and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.0539595 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been evaluated as antimicrobial agents . They have also been found to inhibit Abl kinase , a protein that plays a role in cell division and stress response.
Mode of Action
It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This allows them to exert a broad spectrum of biological activities.
Biochemical Pathways
Given its antimicrobial activity and its ability to inhibit Abl kinase , it can be inferred that it may affect pathways related to bacterial growth and cell division.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are known to have good liposolubility, which is most likely attributed to the presence of the sulfur atom . This suggests that the compound may have good bioavailability.
Result of Action
Given its antimicrobial activity and its ability to inhibit Abl kinase , it can be inferred that it may inhibit bacterial growth and affect cell division.
Biochemische Analyse
Biochemical Properties
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The acetylamino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the thiadiazole ring can engage in π-π interactions with aromatic residues. These interactions lead to the inhibition of enzyme activity, which can modulate various biochemical pathways .
Cellular Effects
In cellular systems, this compound has been observed to influence cell function significantly. It affects cell signaling pathways by inhibiting key kinases involved in signal transduction. This inhibition can lead to altered gene expression, affecting cellular processes such as proliferation, apoptosis, and differentiation. Additionally, the compound’s impact on cellular metabolism includes the modulation of metabolic enzymes, which can alter the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For instance, it can inhibit proteases by forming a stable complex with the enzyme, preventing substrate access. Additionally, it can activate certain receptors by mimicking natural ligands, leading to downstream signaling effects. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and prolonged changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolism, leading to the formation of metabolites that may retain biological activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and it can bind to plasma proteins, affecting its distribution and bioavailability. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3S2/c1-10(23)18-15-20-21-16(27-15)26-9-14(24)19-11-2-3-13(12(17)8-11)22-4-6-25-7-5-22/h2-3,8H,4-7,9H2,1H3,(H,19,24)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJKXXJWJBRAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide](/img/structure/B3450302.png)

![5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B3450318.png)

![3-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3450324.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3450333.png)
![1-{5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}indoline](/img/structure/B3450341.png)
![N-(2-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B3450350.png)
![4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3450362.png)
![5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B3450368.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3450385.png)
![methyl 2-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3450393.png)